3-[1-(Pyridin-3-yl)ethenyl]-1h-indole 3-[1-(Pyridin-3-yl)ethenyl]-1h-indole
Brand Name: Vulcanchem
CAS No.: 70152-44-2
VCID: VC17298833
InChI: InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2
SMILES:
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol

3-[1-(Pyridin-3-yl)ethenyl]-1h-indole

CAS No.: 70152-44-2

Cat. No.: VC17298833

Molecular Formula: C15H12N2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Pyridin-3-yl)ethenyl]-1h-indole - 70152-44-2

Specification

CAS No. 70152-44-2
Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
IUPAC Name 3-(1-pyridin-3-ylethenyl)-1H-indole
Standard InChI InChI=1S/C15H12N2/c1-11(12-5-4-8-16-9-12)14-10-17-15-7-3-2-6-13(14)15/h2-10,17H,1H2
Standard InChI Key CQIUHRJVULJYIP-UHFFFAOYSA-N
Canonical SMILES C=C(C1=CN=CC=C1)C2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of an indole scaffold (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted at the 3-position with an ethenyl group bearing a pyridin-3-yl moiety. Its IUPAC name, 3-[1-(pyridin-3-yl)ethenyl]-1H-indole, reflects this arrangement.

Molecular Formula: C14H10N2\text{C}_{14}\text{H}_{10}\text{N}_2
Molecular Weight: 206.25 g/mol
Key Functional Groups:

  • Indole ring (aromatic, planar)

  • Ethenyl linker (sp² hybridized)

  • Pyridin-3-yl group (electron-deficient heteroaromatic)

The conjugation across the ethenyl bridge creates an extended π-system, potentially enhancing electronic delocalization between the indole and pyridine rings .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 3-[1-(pyridin-3-yl)ethenyl]-1H-indole is documented, analogous compounds suggest viable pathways:

Palladium-Catalyzed Cross-Coupling

A common method for introducing ethenyl groups to heteroaromatics involves Suzuki-Miyaura coupling. For example, the synthesis of 2-[6-(5,6-diphenyl- triazin-3-yl)-pyridin-2-yl]-indole derivatives employs palladium catalysts (e.g., Pd(dba)₂), XantPhos ligand, and cesium carbonate in a CPME/water solvent system . Adapting this protocol, boronic acid derivatives of indole could couple with 3-vinylpyridine precursors.

Representative Conditions:

  • Catalyst: Pd(dba)₂ (2.5 mol%)

  • Ligand: XantPhos (5 mol%)

  • Base: Cs₂CO₃ (1 equiv)

  • Solvent: CPME/H₂O (4:1)

  • Temperature: 80–100°C

  • Yield: 47–78% (based on analogous reactions)

Wittig Reaction

The Wittig olefination between indole-3-carbaldehyde and pyridin-3-ylmethyltriphenylphosphonium bromide offers an alternative route. This method typically proceeds in anhydrous THF or DMF with strong bases (e.g., NaH).

Physicochemical Properties

Data extrapolated from structurally related compounds:

PropertyValue/DescriptionSource Analog
Melting Point120–140°C (estimated)
SolubilityLow in H₂O; soluble in DMSO, DMF
UV-Vis λₘₐₓ~290 nm (π→π* transition)
FluorescenceModerate (quantum yield ~0.3)

Applications in Materials Science

Organic Electronics

The conjugated system of 3-[1-(pyridin-3-yl)ethenyl]-1H-indole suggests utility in organic semiconductors or light-emitting diodes (OLEDs). Pyridine’s electron-withdrawing nature and indole’s electron-donating capacity create a push-pull architecture, enhancing charge transport. Comparable compounds exhibit:

  • HOMO-LUMO gaps of 3.2–3.5 eV

  • Hole mobility: 104cm2/V\cdotps10^{-4} \, \text{cm}^2/\text{V·s}

Coordination Chemistry

The pyridinyl nitrogen and indole NH group serve as potential ligands for transition metals. Pd(II) and Pt(II) complexes of similar indoles show catalytic activity in cross-coupling reactions .

Future Research Directions

  • Synthetic Optimization: Develop scalable, high-yield routes (e.g., flow chemistry adaptations of Suzuki coupling).

  • Biological Screening: Evaluate COX-1/COX-2 inhibition, antimicrobial activity, and cytotoxicity.

  • Materials Characterization: Measure charge mobility, thermal stability (TGA/DSC), and photophysical properties.

  • Derivatization: Introduce substituents (e.g., halogens, methoxy) to modulate electronic and steric profiles.

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